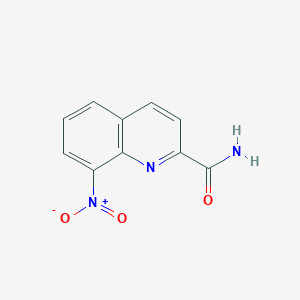

8-Nitro-quinoline-2-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Nitro-quinoline-2-carboxylic acid amide” is a chemical compound . It’s part of the quinoline family, which is known for its wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The “8-Nitro-” indicates a nitro group (-NO2) attached at the 8th position of the quinoline core. The “2-carboxylic acid amide” suggests a carboxamide group (-CONH2) at the 2nd position .Applications De Recherche Scientifique

Structural Studies and Foldamer Design

- Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, related to 8-nitro-quinoline-2-carboxylic acid amide, have been synthesized and studied for their helical structures. The oligomers adopt a bent conformation stabilized by intramolecular hydrogen bonds, with some maintaining helical conformation even at high temperatures (Jiang et al., 2003).

Advancements in Synthesis Techniques

- A large-scale and chromatography-free synthesis method for helical aromatic oligoamide foldamers derived from 8-amino-2-quinolinecarboxylic acid, a precursor to this compound, has been developed. This method emphasizes improvements in scale-up and purification through recrystallization methods (Qi et al., 2013).

Chemical Modification and Reactivity

- A study on the regio- and chemoselective mono- and bisnitration of 8-aminoquinoline amides, which are structurally similar to this compound, demonstrated the use of Fe(NO3)3·9H2O as a promoter and nitro source. This represents a novel approach in the nitration of quinolines (He et al., 2016).

Application in Ligand Design

- A study discussed the synthesis of N,N-diisopropyl quinoline-2-carboxamide from quinoline-2-carboxylic acid, a compound related to this compound. This ligand was utilized in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis (Liu et al., 2015).

Photocatalytic Applications

- An efficient photocatalytic method for remote C5-H bond carboxylation of 8-amino quinoline amide and sulfonamide derivatives was developed, indicating potential applications of this compound in photocatalysis (Sen et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

8-nitroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-10(14)7-5-4-6-2-1-3-8(13(15)16)9(6)12-7/h1-5H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOIZYHYAGDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)